4-[Benzyl(methylsulfonyl)amino]benzoic acid
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Overview
Description
4-[Benzyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H15NO4S. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a benzyl(methylsulfonyl)amino group. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 4-[Benzyl(methylsulfonyl)amino]benzoic acid is the Beta-lactamase enzyme . This enzyme is a serine beta-lactamase with a substrate specificity for cephalosporins .
Mode of Action
It is known that the compound interacts with its target, beta-lactamase, and may inhibit its activity . This interaction could lead to changes in the function of the enzyme, potentially affecting the breakdown of cephalosporins.
Biochemical Pathways
Given its target, it may influence the pathway related to the metabolism of cephalosporins .
Result of Action
Given its target, it may influence the activity of Beta-lactamase, potentially affecting the metabolism of cephalosporins .
Biochemical Analysis
Biochemical Properties
It is known that sulfanilides, the class of compounds to which it belongs, can interact with various enzymes and proteins
Molecular Mechanism
It is known that sulfanilides can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Benzyl(methylsulfonyl)amino]benzoic acid typically involves the following steps:
Nitration of Benzene: Benzene is nitrated to form nitrobenzene using a mixture of concentrated sulfuric acid and nitric acid.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Sulfonylation: Aniline is then reacted with methylsulfonyl chloride in the presence of a base like pyridine to form N-methylsulfonylaniline.
Benzylation: N-methylsulfonylaniline is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Carboxylation: The final step involves the carboxylation of the benzylated product to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acids.
Scientific Research Applications
4-[Benzyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
4-[Methylsulfonylamino]benzoic acid: Similar structure but lacks the benzyl group.
4-[Benzylamino]benzoic acid: Similar structure but lacks the methylsulfonyl group.
4-[Methylamino]benzoic acid: Similar structure but lacks both the benzyl and methylsulfonyl groups.
Uniqueness
4-[Benzyl(methylsulfonyl)amino]benzoic acid is unique due to the presence of both the benzyl and methylsulfonyl groups, which confer specific chemical properties and biological activities. The combination of these groups enhances its potential as a versatile reagent in organic synthesis and its efficacy in biological applications.
Properties
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-21(19,20)16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-10H,11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFLARIDPSVMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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